3-Hydroxyoctadecanoic acid
Overview
Description
3-Hydroxyoctadecanoic acid, also known as 3-hydroxystearic acid, is a hydroxylated fatty acid with the molecular formula C18H36O3. It is a monohydroxy fatty acid that is part of the larger class of hydroxy fatty acids. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the octadecanoic acid chain .
Mechanism of Action
Target of Action
3-Hydroxyoctadecanoic acid, also known as 3-hydroxystearic acid , is a type of 3-hydroxy monocarboxylic acid . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor
Mode of Action
As a bronsted acid, it can donate a proton (h+) to a bronsted base . This property may influence its interactions with biological targets.
Biochemical Pathways
It is known to be a component of campylobacter cellular fatty acids , suggesting a role in lipid metabolism.
Result of Action
As a component of cellular fatty acids , it may play a role in cellular structure and function.
Biochemical Analysis
Biochemical Properties
3-Hydroxyoctadecanoic acid is a component of cellular fatty acids It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to be a component of cellular fatty acids , suggesting it may play a role in cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyoctadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of octadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria, such as those from the genus Pseudomonas, are employed to hydroxylate octadecanoic acid, yielding the desired product. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a keto group, resulting in the formation of 3-oxooctadecanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxyoctadecanol.
Esterification: The carboxyl group can react with alcohols to form esters, which are useful in various industrial applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed
Oxidation: 3-Oxooctadecanoic acid.
Reduction: 3-Hydroxyoctadecanol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: It serves as a biomarker for certain bacterial infections and is involved in the study of lipid metabolism.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is utilized in the production of biodegradable polymers, surfactants, and lubricants
Comparison with Similar Compounds
3-Hydroxyoctadecanoic acid can be compared with other hydroxylated fatty acids, such as:
12-Hydroxyoctadecanoic acid: Differing in the position of the hydroxyl group, which is on the 12th carbon.
3-Hydroxydodecanoic acid: A shorter chain hydroxylated fatty acid with the hydroxyl group on the third carbon.
3-Hydroxyhexadecanoic acid: Similar structure but with a 16-carbon chain
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
3-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQYTSPMKEQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346294 | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-30-7 | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17773-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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